molecular formula C12H12F3N3 B13255572 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13255572
M. Wt: 255.24 g/mol
InChI Key: BGOURPAACIYLDO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of a pyrazole derivative with a trifluoromethylating agent. One common method includes the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,16H2

InChI Key

BGOURPAACIYLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N

Origin of Product

United States

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